N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine
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Overview
Description
N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine , also known by its IUPAC name 2,4,4,7-tetramethylnona-6,8-dien-3-one oxime , is a chemical compound with the molecular formula C₁₃H₂₃NO . It is characterized by a unique structure containing an oxime functional group. The compound exhibits intriguing properties that make it relevant for various applications in chemistry and beyond .
Synthesis Analysis
The synthesis of This compound involves the reaction of an aldehyde or ketone with hydroxylamine. The resulting oxime forms a stable compound with the specific structural features mentioned earlier. Researchers have explored various synthetic routes to obtain this compound, including modifications of reaction conditions and choice of starting materials .
Molecular Structure Analysis
The molecular structure of This compound consists of a nonadienone moiety with a tetramethyl substitution pattern. The oxime group (–NOH) is attached to the central carbon, creating a conjugated system. The compound’s double bonds and steric hindrance contribute to its stability and reactivity .
Chemical Reactions Analysis
- Substitution Reactions : The tetramethyl substitution pattern affects the reactivity of the compound, allowing for nucleophilic substitutions at specific positions .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
CAS No. |
81783-01-9 |
---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(NZ)-N-[(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H23NO/c1-7-11(4)8-9-13(5,6)12(14-15)10(2)3/h7-8,10,15H,1,9H2,2-6H3/b11-8+,14-12- |
InChI Key |
MEJYWDUBOCZFFS-FENWIEIGSA-N |
Isomeric SMILES |
CC(C)/C(=N/O)/C(C)(C)C/C=C(\C)/C=C |
SMILES |
CC(C)C(=NO)C(C)(C)CC=C(C)C=C |
Canonical SMILES |
CC(C)C(=NO)C(C)(C)CC=C(C)C=C |
81783-01-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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